2-(13-BENZOXAZOL-2-YLSULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE
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Overview
Description
2-(13-BENZOXAZOL-2-YLSULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a sulfanyl group, and a chlorophenylmethyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(13-BENZOXAZOL-2-YLSULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The sulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the chlorophenylmethyl group through a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(13-BENZOXAZOL-2-YLSULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives .
Scientific Research Applications
2-(13-BENZOXAZOL-2-YLSULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(13-BENZOXAZOL-2-YLSULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can disrupt cellular processes and lead to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide: Shares the benzoxazole and sulfanyl groups but lacks the chlorophenylmethyl group.
(2E)-2-(1,3-Benzoxazol-2-ylsulfanyl)-3-(4-chlorophenyl)acrylate: Contains similar functional groups but differs in the overall structure.
Uniqueness
The uniqueness of 2-(13-BENZOXAZOL-2-YLSULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c17-12-7-5-11(6-8-12)9-18-15(20)10-22-16-19-13-3-1-2-4-14(13)21-16/h1-8H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHADYUREMGHJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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